N2-[(Benzyloxy)carbonyl]-N1-[(3S)-1-cyanopyrrolidin-3-YL]-L-leucinamide
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Overview
Description
N2-[(benzyloxy)carbonyl]-n1-[(3S)-1-cyanopyrrolidin-3-yl]-l-leucinamide is a compound belonging to the class of n-acyl-alpha amino acids and derivatives. These compounds contain an alpha amino acid or a derivative thereof, which bears an acyl group at its terminal nitrogen atom. This compound is known to target cathepsin K, an enzyme involved in bone resorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(benzyloxy)carbonyl]-n1-[(3S)-1-cyanopyrrolidin-3-yl]-l-leucinamide typically involves the reaction of leucine derivatives with benzyloxycarbonyl chloride and cyanopyrrolidine. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-[(benzyloxy)carbonyl]-n1-[(3S)-1-cyanopyrrolidin-3-yl]-l-leucinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N2-[(benzyloxy)carbonyl]-n1-[(3S)-1-cyanopyrrolidin-3-yl]-l-leucinamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes like cathepsin K, which is involved in bone resorption.
Medicine: Investigated for potential therapeutic applications in treating diseases related to bone resorption, such as osteoporosis.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N2-[(benzyloxy)carbonyl]-n1-[(3S)-1-cyanopyrrolidin-3-yl]-l-leucinamide involves its interaction with cathepsin K. This enzyme is responsible for breaking down collagen in bones, and the compound inhibits this activity, potentially reducing bone resorption. The molecular targets and pathways involved include the active site of cathepsin K and the signaling pathways regulating bone metabolism .
Comparison with Similar Compounds
Similar Compounds
- N2-[(benzyloxy)carbonyl]-n1-[(3R)-1-cyanopyrrolidin-3-yl]-l-leucinamide
- N2-[(benzyloxy)carbonyl]-n1-[(3S)-1-cyanopyrrolidin-3-yl]-l-leucinamide
Uniqueness
This compound is unique due to its specific interaction with cathepsin K and its potential therapeutic applications in bone-related diseases. Its structural features, such as the benzyloxycarbonyl and cyanopyrrolidine groups, contribute to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C19H26N4O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(3R)-1-cyanopyrrolidin-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C19H26N4O3/c1-14(2)10-17(18(24)21-16-8-9-23(11-16)13-20)22-19(25)26-12-15-6-4-3-5-7-15/h3-7,14,16-17H,8-12H2,1-2H3,(H,21,24)(H,22,25)/t16-,17+/m1/s1 |
InChI Key |
IMTUSTXBVIALBC-SJORKVTESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H]1CCN(C1)C#N)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC1CCN(C1)C#N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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